6-Chloro-N-ethyl-4-methoxynicotinamide
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Overview
Description
6-Chloro-N-ethyl-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives Nicotinamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-4-methoxynicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Esterification: The 6-chloronicotinic acid is esterified to form 6-chloronicotinic acid methyl ester.
Amidation: The ester is then reacted with ethylamine to form this compound.
The reaction conditions often involve the use of a solvent such as ethanol and a catalyst to facilitate the esterification and amidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-4-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Chloro-N-ethyl-4-methoxynicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-4-methoxynicotinamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nicotinamide-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
- 6-Chloro-N-ethyl-4-methoxypyridine-3-carboxamide
Uniqueness
6-Chloro-N-ethyl-4-methoxynicotinamide is unique due to its specific substitution pattern on the nicotinamide backbone The presence of the chloro, ethyl, and methoxy groups imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
6-chloro-N-ethyl-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-11-9(13)6-5-12-8(10)4-7(6)14-2/h4-5H,3H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVBGEMYSDAFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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